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Executive Summary
Depulfavirine, delivered as a long-acting injectable (LAI) nanosphere formulation of its active

moiety VM-1500A, represents a promising advancement in antiretroviral therapy. As a potent

non-nucleoside reverse transcriptase inhibitor (NNRTI), its extended-release profile offers the

potential for infrequent dosing, thereby improving patient adherence and long-term treatment

outcomes. This technical guide provides a comprehensive overview of the currently available

pharmacokinetic data for the Depulfavirine nanosphere, detailing preclinical and clinical

findings, experimental methodologies, and the underlying metabolic pathways. The information

is intended to support further research and development in the field of long-acting antiretroviral

therapeutics.

Introduction
Depulfavirine is the prodrug of VM-1500A, a highly selective NNRTI. The active compound,

VM-1500A, is formulated as an aqueous nanosuspension for intramuscular or subcutaneous

administration, allowing for a slow release and sustained therapeutic concentrations in the

body. This long-acting injectable formulation is under development to provide a once-monthly

or even less frequent dosing regimen for the treatment and prevention of HIV-1 infection. This

document synthesizes the key pharmacokinetic studies that form the basis of our current

understanding of this novel drug delivery system.
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Preclinical Pharmacokinetics
Animal Model: Beagle Dogs
Preclinical evaluation of the long-acting injectable formulation of VM-1500A was conducted in

beagle dogs to establish proof-of-concept for its sustained-release characteristics.

Study Design: A single-dose pharmacokinetic study.

Subjects: Beagle dogs.

Test Articles: Aqueous nanosuspensions of Elsulfavirine (prodrug) or VM-1500A (active

moiety).

Dose and Administration: A single 10 mg/kg dose administered via intramuscular (IM) or

subcutaneous (SC) injection.

Sample Collection: Blood samples were collected at frequent intervals up to 72 hours post-

administration and then weekly for up to 3 months.

Analytical Method: Plasma concentrations of Elsulfavirine and VM-1500A were quantified

using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)

method.

The study demonstrated that a single 10 mg/kg injectable dose of the VM-1500A

nanoformulation in beagle dogs resulted in sustained plasma concentrations of VM-1500A

above the therapeutic target of 50 ng/mL for at least four weeks.[1] This finding provided strong

evidence for the feasibility of a long-acting formulation.

Clinical Pharmacokinetics
Phase 1 Clinical Trial in Healthy Volunteers
A Phase 1, first-in-human, open-label, single-center study was conducted to evaluate the

safety, tolerability, and pharmacokinetics of single and multiple ascending intramuscular doses

of the VM-1500A-LAI nano-formulation in healthy, HIV-uninfected volunteers.

Study Design: An open-label, single-center, single and multiple ascending dose study.
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Subjects: Healthy, HIV-uninfected adult volunteers.

Test Article: Long-acting injectable (LAI) nano-formulation of VM-1500A.

Dosing Regimens:

Single Ascending Doses: 150 mg, 300 mg, 600 mg, and 1200 mg administered as a single

intramuscular (IM) injection.

Multiple Doses: Two consecutive monthly IM injections of 600 mg (administered as two

300 mg injections).

Sample Collection: Plasma samples were collected at various time points to determine the

pharmacokinetic profile.

Analytical Method: Plasma concentrations of VM-1500A were measured using a validated

LC-MS/MS method.

The study demonstrated a dose-proportional pharmacokinetic profile for the VM-1500A-LAI

formulation. Sustained plasma concentrations were observed, supporting the potential for

monthly or less frequent dosing. The median plasma concentrations of VM-1500A at 28 days

post-injection are summarized in the table below.

Dose Level (Single IM Injection)
Median Plasma Concentration of
VM1500A at Day 28 (ng/mL)

150 mg 25 (Range: 14-25)

300 mg 22 (Range: 17-28)

600 mg 49 (Range: 34-64)

1200 mg 74 (Range: 55-87)

Data from CROI 2020, Abstract 473.[2]

For the multiple-dosing cohort, two consecutive monthly injections of 600 mg resulted in

median plasma concentrations of VM1500A of 62 ng/mL (range: 35-92) 28 days after the first
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injection and 69 ng/mL (range: 51-106) 28 days after the second injection, indicating some drug

accumulation.[2]

Metabolism and Excretion
Depulfavirine (Elsulfavirine) is a prodrug that is rapidly metabolized in the liver to its active

form, VM-1500A. While specific studies detailing the full metabolic pathways and excretion

routes of VM-1500A from the nanosphere formulation are not yet publicly available, the primary

metabolic conversion is understood to be a key step in its mechanism of action. The long half-

life of the oral formulation of VM-1500A (approximately 7-9 days) is attributed to its uptake into

red blood cells, which act as a natural depot, followed by a slow release back into the plasma.

[3] This inherent long-acting property is further extended by the nanosphere formulation.
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Experimental Workflow and Metabolic Pathway

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.prnewswire.com/news-releases/viriom-initiates-phase-1-clinical-trial-of-once-monthly-injectable-hiv-treatment-300769370.html
https://www.benchchem.com/product/b1684576?utm_src=pdf-body
https://en.chemrar.ru/viriom-presented-the-results-of-vm-1500a-lai-studies-on-international-hiv-conference-in-hong-kong/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684576?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preclinical Pharmacokinetic Study Phase 1 Clinical Pharmacokinetic Study

Beagle Dogs

Single IM/SC Injection
(10 mg/kg VM-1500A Nanosuspension)

Serial Blood Sampling
(up to 3 months)

Plasma Analysis
(LC-MS/MS)

Pharmacokinetic Profile Assessment

Healthy Adult Volunteers

Single & Multiple Ascending IM Doses
(150-1200 mg VM-1500A-LAI)

Plasma Sample Collection

Plasma Analysis
(LC-MS/MS)

Safety, Tolerability & PK Profile

Click to download full resolution via product page

Figure 1: Experimental workflows for preclinical and clinical pharmacokinetic studies of VM-
1500A-LAI.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1684576?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684576?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Drug Administration and Conversion

Depulfavirine (Elsulfavirine)
(Prodrug)

Hepatic Metabolism

Rapid Conversion

VM-1500A
(Active Moiety)

Nanosphere Formulation
(Long-Acting Injectable)

Formulated as

Slow Release from Injection Site

Intramuscular/
Subcutaneous
Administration

Sustained Therapeutic Plasma Concentrations

Click to download full resolution via product page

Figure 2: Conceptual metabolic conversion of Depulfavirine and the principle of the
nanosphere formulation.
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The pharmacokinetic profile of the Depulfavirine nanosphere (long-acting injectable VM-

1500A) demonstrates the potential for a paradigm shift in HIV therapy, moving from daily oral

regimens to infrequent injections. Preclinical and Phase 1 clinical data confirm its sustained-

release characteristics, maintaining therapeutic drug concentrations over extended periods.

Further clinical studies will be crucial to fully elucidate the complete pharmacokinetic and

pharmacodynamic profile, including Cmax, Tmax, and elimination half-life, and to establish its

long-term efficacy and safety in diverse patient populations. The information presented in this

guide provides a solid foundation for researchers and drug development professionals working

towards this goal.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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